N-(3-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide
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Description
N-(3-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H15N7OS and its molecular weight is 425.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
A study by Darwish et al. (2014) detailed the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant antimicrobial properties. The compounds were synthesized using a versatile, readily accessible precursor, showing promising results against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antitumor Activity Research
Research by Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating varied antitumor activities. Their study revealed that some synthesized compounds exhibited inhibitory effects on different cancer cell lines, with specific compounds showing comparable inhibitory effects to doxorubicin, a widely used chemotherapy drug (Albratty, El-Sharkawy, & Alam, 2017).
Synthetic Methodologies and Chemical Reactions
The work by McAllister, Brand, de Gentile, and Procter (2003) introduced an efficient Pummerer cyclisation technique for alpha-sulfanyl N-aryl acetamides attached to resin via the sulfur atom. This method facilitated the construction of oxindoles, a class of compounds with various biological activities, showcasing a convenient approach for heterocyclic product synthesis that can be cleaved from the resin in a traceless manner (McAllister, Brand, de Gentile, & Procter, 2003).
Anticancer Compound Development
Horishny, Arshad, and Matiychuk (2021) reported on the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity. Their findings highlighted the potential of these derivatives as potent and selective cytotoxic agents against certain leukemia cell lines, marking a significant step forward in the development of new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c23-13-15-5-4-8-17(11-15)24-20(30)14-31-22-26-25-21-19-12-18(16-6-2-1-3-7-16)27-29(19)10-9-28(21)22/h1-11,18-19,21,25,27H,12,14H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPNEZHYUNNAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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